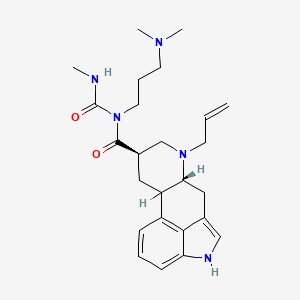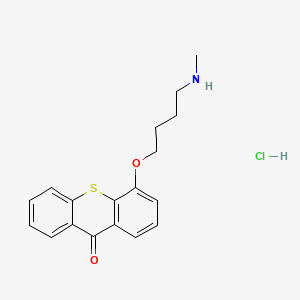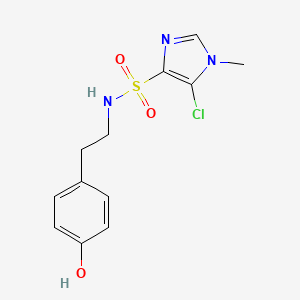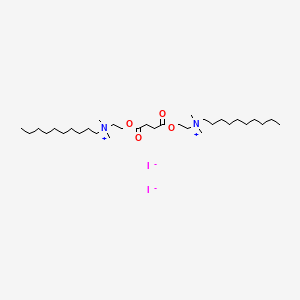
1-Decanaminium, N,N'-((1,4-dioxo-1,4-butanediyl)bis(oxy-2,1-ethanediyl))bis(N,N-dimethyl-, diiodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Decanaminium, N,N’-((1,4-dioxo-1,4-butanediyl)bis(oxy-2,1-ethanediyl))bis(N,N-dimethyl-, diiodide is a quaternary ammonium compound. This compound is characterized by its unique structure, which includes a decyl chain and a dioxobutanediyl bis(oxy) linkage. It is often used in various scientific research applications due to its distinctive chemical properties.
準備方法
The synthesis of 1-Decanaminium, N,N’-((1,4-dioxo-1,4-butanediyl)bis(oxy-2,1-ethanediyl))bis(N,N-dimethyl-, diiodide typically involves the following steps:
Synthesis of the Intermediate: The initial step involves the preparation of the intermediate compound, which includes the formation of the dioxobutanediyl bis(oxy) linkage.
Quaternization Reaction: The intermediate is then subjected to a quaternization reaction with decylamine and dimethylamine in the presence of a suitable solvent and catalyst. This step results in the formation of the quaternary ammonium compound.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods may involve scaling up these synthetic routes with optimized reaction conditions to ensure efficient and cost-effective production.
化学反応の分析
1-Decanaminium, N,N’-((1,4-dioxo-1,4-butanediyl)bis(oxy-2,1-ethanediyl))bis(N,N-dimethyl-, diiodide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often in the presence of strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the reduction of specific functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
1-Decanaminium, N,N’-((1,4-dioxo-1,4-butanediyl)bis(oxy-2,1-ethanediyl))bis(N,N-dimethyl-, diiodide has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes due to its unique reactivity.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs and treatments.
Industry: It is used in the formulation of various industrial products, including surfactants and detergents, due to its surface-active properties.
作用機序
The mechanism of action of 1-Decanaminium, N,N’-((1,4-dioxo-1,4-butanediyl)bis(oxy-2,1-ethanediyl))bis(N,N-dimethyl-, diiodide involves its interaction with specific molecular targets and pathways. The compound’s quaternary ammonium structure allows it to interact with cell membranes, leading to disruption of membrane integrity and function. This interaction can result in antimicrobial effects, making it useful in various applications.
類似化合物との比較
1-Decanaminium, N,N’-((1,4-dioxo-1,4-butanediyl)bis(oxy-2,1-ethanediyl))bis(N,N-dimethyl-, diiodide can be compared with other similar quaternary ammonium compounds, such as:
Benzalkonium Chloride: A widely used disinfectant and antiseptic with similar antimicrobial properties.
Cetyltrimethylammonium Bromide: Another quaternary ammonium compound used in various industrial and research applications.
Dodecyltrimethylammonium Chloride: Known for its surfactant properties and used in formulations of detergents and cleaning agents.
The uniqueness of 1-Decanaminium, N,N’-((1,4-dioxo-1,4-butanediyl)bis(oxy-2,1-ethanediyl))bis(N,N-dimethyl-, diiodide lies in its specific structure and the presence of the dioxobutanediyl bis(oxy) linkage, which imparts distinct chemical and physical properties.
特性
CAS番号 |
95521-19-0 |
|---|---|
分子式 |
C32H66I2N2O4 |
分子量 |
796.7 g/mol |
IUPAC名 |
decyl-[2-[4-[2-[decyl(dimethyl)azaniumyl]ethoxy]-4-oxobutanoyl]oxyethyl]-dimethylazanium;diiodide |
InChI |
InChI=1S/C32H66N2O4.2HI/c1-7-9-11-13-15-17-19-21-25-33(3,4)27-29-37-31(35)23-24-32(36)38-30-28-34(5,6)26-22-20-18-16-14-12-10-8-2;;/h7-30H2,1-6H3;2*1H/q+2;;/p-2 |
InChIキー |
ATDXQTSGDIAEFV-UHFFFAOYSA-L |
正規SMILES |
CCCCCCCCCC[N+](C)(C)CCOC(=O)CCC(=O)OCC[N+](C)(C)CCCCCCCCCC.[I-].[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



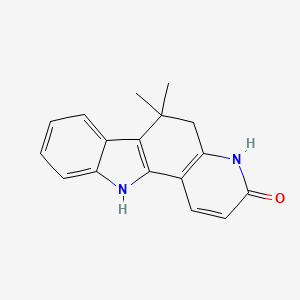
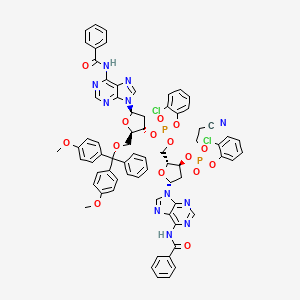

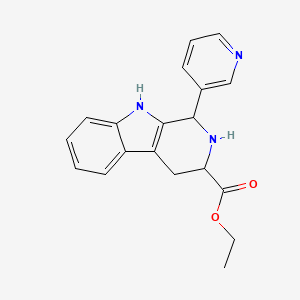
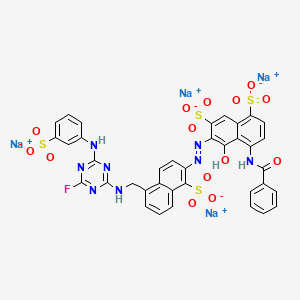
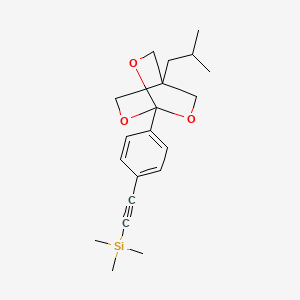
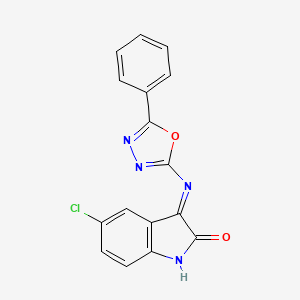
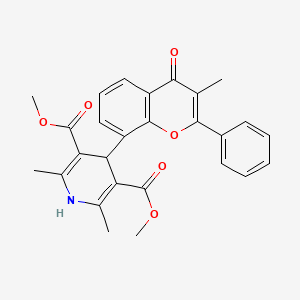
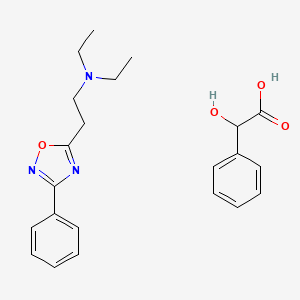
![[3-bis[3-(trifluoromethyl)phenyl]phosphanyl-2-[bis[3-(trifluoromethyl)phenyl]phosphanylmethyl]-2-methylpropyl]-bis[3-(trifluoromethyl)phenyl]phosphane;carbon monoxide;iridium;trifluoromethanesulfonate](/img/structure/B15190439.png)
